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Executive Summary

Rebaudioside E (Reb E) is a steviol glycoside, a natural high-intensity sweetener derived from

the Stevia rebaudiana Bertoni plant. As the demand for sugar alternatives with improved taste

profiles continues to grow, understanding the specific sensory characteristics of individual

steviol glycosides is paramount for food and beverage formulators, researchers, and drug

development professionals. This technical guide provides a comprehensive overview of the

current scientific understanding of the sensory profile and taste characteristics of

Rebaudioside E.

While extensive quantitative sensory data for Rebaudioside E is not as widely published as for

other steviol glycosides like Rebaudioside A, D, and M, this guide synthesizes the available

information from patents, regulatory filings, and scientific literature. It outlines its sweetness

potency, potential off-tastes, and the methodologies for its sensory evaluation. Furthermore, it

visualizes the proposed taste signaling pathways and experimental workflows relevant to its

analysis. The information presented herein aims to equip researchers and developers with the

foundational knowledge needed to effectively utilize and further investigate this promising

sweetener.
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Rebaudioside E is recognized for its potential as a sweetener with a favorable taste profile.

However, like other steviol glycosides, its sensory perception can be complex, involving a

primary sweet taste alongside potential secondary notes and aftertastes.

Sweetness Potency
The sweetness potency of Rebaudioside E is reported to be in the range of 137 to 170 times

that of sucrose.[1][2] One patent describes its taste as being "like sucrose" and its sweetness

as comparable to stevioside, which is typically 110-270 times sweeter than sucrose.[2][3] The

perceived intensity of sweetness can be influenced by its concentration, the food matrix in

which it is used, and the presence of other ingredients.

Off-Tastes and Aftertaste
While considered to have an improved taste profile compared to earlier generation steviol

glycosides, Rebaudioside E may still exhibit some lingering bitterness, metallic taste, or

aftertaste, particularly at higher concentrations.[4] The structure of steviol glycosides,

specifically the number and arrangement of glucose units, plays a crucial role in mitigating the

bitter aftertaste associated with the steviol aglycone. The addition of extra sugar moieties to the

stevioside molecule has been shown to generally improve its taste profile.

Quantitative Sensory Data
Detailed quantitative sensory panel data for Rebaudioside E is limited in publicly accessible

scientific literature. However, to provide a comparative context, the following tables summarize

the available information on Rebaudioside E and compare it with other well-characterized

steviol glycosides.

Table 1: Summary of Sensory Profile for Rebaudioside E
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Sensory Attribute Description Source(s)

Sweetness Potency
137-170 times sweeter than

sucrose.
[1][2]

Taste Quality Described as "like sucrose". [2]

Off-Tastes

Potential for lingering

bitterness, metallic taste,

and/or aftertaste at higher

concentrations.

[4]

Table 2: Comparative Sensory Attributes of Major Steviol Glycosides

Steviol Glycoside
Sweetness Potency
(vs. Sucrose)

Primary Taste
Characteristics

Common Off-
Tastes

Rebaudioside A 150-320 times Sweet

Bitter, astringent,

licorice-like aftertaste.

[5]

Rebaudioside D ~200-350 times Clean, sweet taste.[6]

Significantly less

bitterness than Reb A.

[7]

Rebaudioside M ~200-350 times

Clean, sweet taste

with reduced off-

tastes.[6]

Less bitterness and

astringency than Reb

A.[8]

Rebaudioside E 137-170 times "Like sucrose"

Potential for lingering

bitterness and metallic

notes at high

concentrations.[2][4]

Stevioside 110-270 times Sweet

Pronounced bitter and

licorice-like aftertaste.

[5]
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A standardized and rigorous experimental protocol is essential for accurately characterizing the

sensory profile of Rebaudioside E. Based on established methodologies for other high-

intensity sweeteners, the following protocol is recommended.

Panelist Selection and Training
A panel of 10-15 trained sensory assessors should be selected. Panelists should be screened

for their ability to detect and scale the intensity of sweet, bitter, and other relevant tastes.

Training should involve familiarization with the sensory attributes of various sweeteners,

including sucrose and other steviol glycosides, and the use of standardized rating scales.

Sample Preparation
Rebaudioside E solutions should be prepared in deionized, purified water at various

concentrations to determine the concentration-response relationship for sweetness and any off-

tastes. The concentrations should be chosen to elicit a range of sweetness intensities, for

example, equivalent to 2%, 5%, 7.5%, and 10% sucrose solutions. A sucrose solution of a

specific concentration (e.g., 5%) should be used as a reference standard.

Sensory Evaluation Procedure
A descriptive analysis method should be employed. Panelists should evaluate the samples in a

controlled environment with respect to temperature, lighting, and noise.[9] The evaluation

should be conducted in individual sensory booths.

The following procedure is recommended for each sample:

Initial Taste: Panelists take a specific volume of the sample (e.g., 10 mL) into their mouth,

hold it for a few seconds (e.g., 5 seconds), and then expectorate.

In-Mouth Evaluation: While the sample is in the mouth, panelists rate the intensity of

sweetness, bitterness, and any other perceived tastes (e.g., metallic, licorice) on a labeled

magnitude scale (LMS) or a visual analog scale (VAS).

Aftertaste Evaluation: After expectorating, panelists rate the intensity of the same attributes

at specific time intervals (e.g., 30 seconds, 60 seconds, 90 seconds) to characterize the

temporal profile and lingering aftertaste.
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Check-All-That-Apply (CATA): A CATA questionnaire can be used to gather additional

descriptive data on the nature of the aftertaste.[8][10]

Palate Cleansing: Panelists should rinse their mouths thoroughly with purified water and eat

an unsalted cracker between samples to minimize carry-over effects.

Data Analysis
The intensity ratings for each attribute should be collected and analyzed using appropriate

statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences

between concentrations and in comparison to the sucrose reference. Time-intensity curves can

be generated to visualize the onset, maximum intensity, and duration of sweetness and any off-

tastes.

Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the sensory evaluation of Rebaudioside
E.
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A typical workflow for the sensory evaluation of Rebaudioside E.
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Taste Signaling Pathway
The sweet taste of steviol glycosides is mediated by the T1R2/T1R3 G-protein coupled

receptor, while the bitter off-taste is primarily associated with the activation of TAS2R4 and

TAS2R14 bitter taste receptors.[11] The following diagram illustrates this dual signaling

pathway.
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Putative taste signaling pathways for Rebaudioside E.
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Conclusion and Future Directions
Rebaudioside E presents a valuable option within the portfolio of natural high-intensity

sweeteners. Its sucrose-like taste profile and relatively high sweetness potency make it an

attractive ingredient for sugar reduction in a variety of food and beverage applications.

However, a clear gap exists in the publicly available, peer-reviewed literature regarding its

detailed quantitative sensory profile, including its temporal dynamics and the impact of various

food matrices on its perception.

Future research should focus on conducting comprehensive sensory panel studies to generate

robust quantitative data on the sensory attributes of Rebaudioside E. Investigating its

synergistic or masking effects when blended with other sweeteners and ingredients would also

be of significant value to the food industry. Furthermore, detailed studies on its interaction with

sweet and bitter taste receptors will provide a deeper understanding of the structure-function

relationship of steviol glycosides and aid in the development of next-generation sweeteners

with even more refined taste profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. fda.gov [fda.gov]

2. US20170339994A1 - Stevia extract containing selected steviol glycosides as flavor, salty
and sweetness profile modifier - Google Patents [patents.google.com]

3. PatentInspiration - Online patent search and analysis [app.patentinspiration.com]

4. WO2019217269A1 - A tasteful natural sweetener and flavor - Google Patents
[patents.google.com]

5. US9510611B2 - Stevia composition to improve sweetness and flavor profile - Google
Patents [patents.google.com]

6. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1447645?utm_src=pdf-body
https://www.benchchem.com/product/b1447645?utm_src=pdf-body
https://www.benchchem.com/product/b1447645?utm_src=pdf-custom-synthesis
https://www.fda.gov/media/130731/download
https://patents.google.com/patent/US20170339994A1/en
https://patents.google.com/patent/US20170339994A1/en
https://app.patentinspiration.com/#report/4BE748454A03/filter/patents/WO2013026151A1/description?published=213&ipccode=5534
https://patents.google.com/patent/WO2019217269A1/en
https://patents.google.com/patent/WO2019217269A1/en
https://patents.google.com/patent/US9510611B2/en
https://patents.google.com/patent/US9510611B2/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC5302307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5302307/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. The Effect of Steviol Glycosides on Sensory Properties and Acceptability of Ice Cream -
PMC [pmc.ncbi.nlm.nih.gov]

8. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and
M) - PMC [pmc.ncbi.nlm.nih.gov]

9. course.cutm.ac.in [course.cutm.ac.in]

10. mdpi.com [mdpi.com]

11. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine
cells via bitter taste signalling pathways - Food & Function (RSC Publishing)
DOI:10.1039/D3FO00818E [pubs.rsc.org]

To cite this document: BenchChem. [Unveiling the Sensory Landscape of Rebaudioside E: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1447645#sensory-profile-and-taste-characteristics-
of-rebaudioside-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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